molecular formula C16H17NO4S B14231266 N-[(2,3-Dimethoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide CAS No. 824390-88-7

N-[(2,3-Dimethoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide

Cat. No.: B14231266
CAS No.: 824390-88-7
M. Wt: 319.4 g/mol
InChI Key: BIHSYQHJALNZAV-UHFFFAOYSA-N
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Description

N-[(2,3-Dimethoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a dimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-Dimethoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide typically involves the condensation reaction between 2,3-dimethoxybenzaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst, such as glacial acetic acid, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-Dimethoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[(2,3-Dimethoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,3-Dimethoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,3-Dimethoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of both dimethoxy and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

824390-88-7

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

N-[(2,3-dimethoxyphenyl)methylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H17NO4S/c1-12-7-9-14(10-8-12)22(18,19)17-11-13-5-4-6-15(20-2)16(13)21-3/h4-11H,1-3H3

InChI Key

BIHSYQHJALNZAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=C(C(=CC=C2)OC)OC

Origin of Product

United States

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